2-Isopropylpiperidin-4-ol;hydrochloride
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Overview
Description
2-Isopropylpiperidin-4-ol;hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .
Preparation Methods
The synthesis of 2-Isopropylpiperidin-4-ol;hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of ammonium acetate and other reagents to facilitate the formation of the piperidine ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2-Isopropylpiperidin-4-ol;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Isopropylpiperidin-4-ol;hydrochloride has numerous applications in scientific research. It is used in the synthesis of biologically active compounds and as a building block in medicinal chemistry. Its derivatives have shown potential in treating various diseases, including HIV, due to their ability to act as CCR5 antagonists . Additionally, piperidine derivatives are utilized in the development of anticancer, antiviral, and antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-Isopropylpiperidin-4-ol;hydrochloride involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it blocks the CCR5 receptor, preventing the entry of HIV-1 into host cells . This interaction is facilitated by the presence of a basic nitrogen atom in the compound, which forms a strong salt-bridge interaction with the receptor .
Comparison with Similar Compounds
2-Isopropylpiperidin-4-ol;hydrochloride can be compared with other piperidine derivatives such as (1-Isopropylpiperidin-4-yl)acetic acid hydrochloride and 2-Isopropylpiperidin-4-ol. These compounds share similar structural features but differ in their specific functional groups and biological activities . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H18ClNO |
---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
2-propan-2-ylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-6(2)8-5-7(10)3-4-9-8;/h6-10H,3-5H2,1-2H3;1H |
InChI Key |
QKORXDARBYTBDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(CCN1)O.Cl |
Origin of Product |
United States |
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